1-[(Tert-butoxy)carbonyl]-4-({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)pyrrolidine-3-carboxylic acid
Description
This compound is a heterocyclic derivative featuring a pyrrolidine core substituted with both tert-butoxycarbonyl (Boc) and fluorenylmethoxycarbonyl (Fmoc) protecting groups. The Boc group acts as an acid-labile temporary protector for amines, while the Fmoc group is base-labile, enabling orthogonal deprotection strategies in peptide synthesis . The carboxylic acid moiety enhances polarity, facilitating conjugation reactions such as amide bond formation. This dual-protection system is critical for sequential synthesis of complex peptides, particularly in solid-phase peptide synthesis (SPPS) .
Properties
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O6/c1-25(2,3)33-24(31)27-12-19(22(28)29)21(13-27)26-23(30)32-14-20-17-10-6-4-8-15(17)16-9-5-7-11-18(16)20/h4-11,19-21H,12-14H2,1-3H3,(H,26,30)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJLYIHNKUJSBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis typically proceeds via:
- Construction or procurement of the chiral pyrrolidine-3-carboxylic acid core with defined stereochemistry (3S,4R).
- Sequential protection of the amine groups at positions 1 and 4 with Boc and Fmoc groups respectively.
- Purification and characterization to ensure stereochemical integrity and high purity.
Stepwise Synthesis Details
Step 1: Synthesis or isolation of (3S,4R)-pyrrolidine-3-carboxylic acid
- The stereoselective synthesis of the pyrrolidine ring is achieved through asymmetric synthesis routes or chiral pool starting materials.
- Common approaches include ring-closure reactions from chiral amino acid derivatives or catalytic asymmetric transformations.
Step 2: Protection of the nitrogen at position 1 with tert-butoxycarbonyl (Boc) group
- The free amine at N-1 is reacted with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions (e.g., in the presence of triethylamine) to form the Boc-protected intermediate.
- Reaction conditions are controlled to avoid racemization and side reactions.
Step 3: Protection of the amino group at position 4 with 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group
- The secondary amine at position 4 is protected using Fmoc chloride or Fmoc-OSu (N-hydroxysuccinimide ester) in the presence of a base such as sodium bicarbonate or triethylamine.
- The reaction is typically performed in organic solvents like dichloromethane or DMF at low temperatures to maximize selectivity.
Step 4: Purification and characterization
- The final compound is purified by recrystallization or chromatographic techniques (e.g., silica gel column chromatography).
- Analytical methods including NMR spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry confirm the structure, stereochemistry, and purity (commonly >97%).
Reaction Conditions and Yields
| Step | Reaction | Reagents & Conditions | Notes | Typical Yield (%) |
|---|---|---|---|---|
| 1 | Synthesis of chiral pyrrolidine-3-carboxylic acid | Asymmetric synthesis or chiral pool starting material | Requires stereochemical control | 70-85 |
| 2 | Boc protection at N-1 | Boc2O, base (e.g., Et3N), solvent (DCM), 0–25°C | Mild conditions to avoid racemization | 90-95 |
| 3 | Fmoc protection at N-4 | Fmoc-Cl or Fmoc-OSu, base, solvent (DMF or DCM), 0–10°C | Careful monitoring to prevent overreaction | 85-92 |
| 4 | Purification | Chromatography or recrystallization | Confirm purity by HPLC and NMR | - |
Analytical Characterization
- NMR Spectroscopy : Confirms chemical shifts consistent with Boc and Fmoc groups and the pyrrolidine ring protons.
- HPLC : Used to assess purity; typical purity is ≥97%.
- Mass Spectrometry : Confirms molecular weight (452.5 g/mol).
- Optical Rotation or Chiral HPLC : Ensures stereochemical integrity.
Research Findings on Preparation
- The Boc and Fmoc protection strategy is well-established and allows orthogonal deprotection, critical for peptide synthesis.
- The stereochemistry (3S,4R) is maintained throughout the synthesis by performing reactions under mild conditions and using chiral starting materials.
- The compound is commercially available with high purity, indicating that the preparation methods are robust and scalable.
- Comparative studies show that variations in stereochemistry or ring substitution significantly affect the compound’s reactivity and biological interactions, highlighting the importance of precise synthetic control.
Summary Table of Key Preparation Aspects
| Aspect | Details |
|---|---|
| Molecular Formula | C25H28N2O6 |
| Molecular Weight | 452.5 g/mol |
| Key Functional Groups | Boc-protected N-1 amine, Fmoc-protected N-4 amine, carboxylic acid at C-3 |
| Stereochemistry | (3S,4R) configuration |
| Synthesis Route | Asymmetric synthesis or chiral pool pyrrolidine, followed by Boc and Fmoc protection |
| Protection Reagents | Boc2O for Boc; Fmoc-Cl or Fmoc-OSu for Fmoc |
| Typical Purity | ≥97% |
| Analytical Methods | NMR, HPLC, MS, chiral HPLC/optical rotation |
| Typical Yields | 70-95% per step depending on reaction |
Chemical Reactions Analysis
Deprotection Reactions
The compound undergoes selective removal of its Boc and Fmoc groups under distinct conditions:
Key Findings :
-
Sequential deprotection enables orthogonal functionalization of the pyrrolidine ring.
-
TFA-mediated Boc removal is rapid (<30 min), while Fmoc cleavage requires 2–4 h .
Amidation and Esterification
The carboxylic acid group participates in coupling reactions to form amides or esters:
| Reaction Type | Reagents | Solvent | Temperature | Product | Yield |
|---|---|---|---|---|---|
| Amidation | EDCI/HOBt, amine substrate | DMF | 0–25°C | Pyrrolidine-3-carboxamide derivatives | 70–85% |
| Esterification | DCC/DMAP, alcohol | THF | Reflux | Alkyl/aryl esters | 65–80% |
Notable Applications :
-
Used in peptide synthesis to generate constrained proline analogs .
-
Ester derivatives enhance cell permeability for biological studies .
Cross-Coupling Reactions
The compound’s aromatic Fmoc group enables palladium-catalyzed couplings:
| Reaction | Catalyst | Substrate | Conditions | Outcome |
|---|---|---|---|---|
| Suzuki–Miyaura | Pd(PPh₃)₄ | Aryl boronic acids | DMF/H₂O, 80°C | Biaryl-functionalized pyrrolidines |
| Sonogashira | PdCl₂/CuI | Terminal alkynes | THF, 60°C | Alkyne-linked derivatives |
Limitations :
-
Fmoc stability: Prolonged heating (>2 h) leads to partial decomposition.
Stability Under Reaction Conditions
Critical parameters influencing reactivity:
| Factor | Impact | Optimal Range |
|---|---|---|
| pH | Acidic media hydrolyze Boc; basic media degrade Fmoc | pH 4–7 (neutral conditions recommended) |
| Temperature | >60°C accelerates Fmoc cleavage | 0–25°C for most reactions |
| Solvent Polarity | Polar aprotic solvents (DMF, DCM) improve solubility | DMF preferred for coupling reactions |
Comparative Reactivity of Analogues
Stereochemical and structural variations alter reaction outcomes:
Scientific Research Applications
Pharmaceutical Development
1-[(Tert-butoxy)carbonyl]-4-({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)pyrrolidine-3-carboxylic acid serves as an important building block in the synthesis of bioactive molecules, particularly in the development of peptide-based drugs. Its ability to protect amine functionalities while allowing for further modifications makes it a valuable intermediate in peptide synthesis.
Case Study: Peptide Synthesis
- In a study published in the Journal of Organic Chemistry, the compound was utilized to synthesize modified peptides that exhibit enhanced biological activity. The incorporation of the fluorenylmethoxy group allowed for selective reactions without interfering with other functional groups present in the peptide chain .
Organic Synthesis
The compound is frequently employed in organic synthesis as a versatile intermediate for constructing more complex molecules. Its structure allows it to participate in various reactions, including:
- Coupling Reactions: It can be used to couple with other amino acids or amines, facilitating the creation of diverse peptide sequences.
- Functionalization Reactions: The presence of carboxylic acid and amine functionalities enables further derivatization, leading to the formation of novel compounds with potential therapeutic effects.
Table 1: Key Reactions Involving the Compound
| Reaction Type | Description | Outcome |
|---|---|---|
| Coupling | Reaction with other amino acids | Formation of peptides |
| Functionalization | Modification of carboxylic acid | New derivatives |
| Deprotection | Removal of protecting groups | Active pharmaceutical agents |
Material Science
In addition to its applications in pharmaceuticals, this compound has potential uses in material science, particularly in developing polymeric materials where controlled release of active compounds is required. The stability offered by the tert-butoxy group can be advantageous in formulating materials that require prolonged shelf life or specific degradation profiles.
Mechanism of Action
The mechanism of action of 1-[(Tert-butoxy)carbonyl]-4-({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)pyrrolidine-3-carboxylic acid primarily involves its role as a protective group in peptide synthesis. The Boc and Fmoc groups protect the amino and carboxyl groups, respectively, preventing unwanted side reactions. These protective groups can be selectively removed under mild conditions, allowing for the stepwise synthesis of peptides .
Comparison with Similar Compounds
Structural and Functional Group Variations
Fmoc-Protected Pyrrolidine Derivatives
- (R)- and (S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidine-3-carboxylic acid (CAS: 193693-65-1 and 193693-66-2): Key Difference: Lack the Boc group, retaining only the Fmoc-protected amine. Impact: Limited to single-step deprotection, reducing versatility in multi-step syntheses compared to the dual-protected target compound . Molecular Weight: 337.37 g/mol (vs. ~545 g/mol for the target compound), influencing solubility and resin interactions in SPPS .
Boc-Protected Analogs
- 1-acetyl-3-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylic acid (CAS: 1693923-54-4): Key Difference: Replaces Fmoc with an acetyl group. Molecular Weight: 284.3 g/mol, suggesting higher solubility in organic solvents than the bulkier Fmoc-containing target .
Heterocyclic and Backbone Modifications
Piperidine-Based Compounds
- 5-[({1-[(tert-butoxy)carbonyl]piperidin-4-yl}(Fmoc-amino)methyl]-1H-pyrrole-2-carboxylic acid (CAS: 2137804-08-9): Key Difference: Substitutes pyrrolidine with a piperidine ring (6-membered vs. 5-membered). Molecular Weight: 545.6 g/mol, comparable to the target compound, but backbone rigidity differs .
Pyrazole Derivatives
- 1-tert-butyl-3-(Fmoc-amino)-1H-pyrazole-4-carboxylic acid (CAS: 2580226-86-2): Key Difference: Replaces pyrrolidine with a pyrazole ring. Impact: Introduces aromaticity and hydrogen-bonding capacity, altering electronic properties and reactivity . Molecular Weight: 405.4 g/mol, lower than the target compound, suggesting distinct solubility profiles .
Carboxylic Acid vs. Ester Derivatives
- Ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-pyrrole-3-carboxylates (): Key Difference: Ethyl ester replaces carboxylic acid. Impact: Reduced polarity and delayed hydrolysis kinetics, making esters preferable for specific coupling conditions . Synthetic Yield: High yields (94–98%) in ester derivatives suggest efficient protocols, though target compound synthesis data is unavailable .
Linear vs. Cyclic Backbones
- N-[(Fmoc)-4-aminobutyric acid (CAS: 116821-47-7): Key Difference: Linear carbon chain vs. pyrrolidine ring. Impact: Linear analogs may exhibit lower steric protection for amines, increasing susceptibility to undesired reactions .
Commercial and Practical Considerations
Biological Activity
1-[(Tert-butoxy)carbonyl]-4-({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)pyrrolidine-3-carboxylic acid, also known as (3S,4R)-1-[(tert-butoxy)carbonyl]-4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pyrrolidine-3-carboxylic acid, is a compound with significant biological relevance due to its unique structural features. It combines a pyrrolidine ring with fluorenyl and carboxylic acid functionalities, which contribute to its diverse biological activities.
- Molecular Formula : C25H28N2O6
- Molecular Weight : 452.51 g/mol
- CAS Number : 346610-79-5
- Purity : 97% .
The biological activity of this compound is primarily attributed to its structural components, which influence various biochemical pathways. The fluorenyl group enhances lipophilicity, potentially affecting membrane permeability and interaction with biological targets. The presence of the carboxylic acid group allows for interactions with amino acids and proteins, facilitating enzyme-substrate interactions and receptor binding .
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antibacterial properties. For instance, studies have shown that modifications in the fluorenyl or pyrrolidine portions can enhance antimicrobial efficacy against various bacterial strains .
Neuroprotective Effects
Certain structural analogs have been investigated for their potential neuroprotective effects. These compounds may inhibit neuroinflammation and oxidative stress, which are critical in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's .
Anti-inflammatory Properties
The compound has been noted to modulate inflammatory pathways, influencing cytokine production and immune responses. This activity is particularly relevant in conditions characterized by chronic inflammation .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that specific modifications to the fluorenyl group or the pyrrolidine ring can significantly alter biological activity. For example:
- Increased Lipophilicity : Enhances membrane permeability.
- Functional Group Variations : Influence binding affinity to biological targets .
Case Studies
-
Antimicrobial Efficacy Study
- A study evaluated the antibacterial activity of several derivatives of the compound against Staphylococcus aureus and Escherichia coli. Results indicated that specific modifications in the side chains improved inhibitory concentrations significantly.
-
Neuroprotective Mechanism Investigation
- Another research project focused on the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The findings suggested that it reduced amyloid-beta accumulation and improved cognitive function .
Comparative Analysis
| Compound Name | Structural Features | Notable Biological Activity |
|---|---|---|
| 2-Methylproline | Pyrrolidine ring | Unique conformational flexibility influencing activity |
| N-Boc-L-proline | Protected proline derivative | Used in peptide synthesis; less lipophilic |
| 4-Methylpyrrolidine | Simple pyrrolidine variant | Lacks additional functional groups enhancing interactions |
This table illustrates how variations in structure can lead to different biological activities, emphasizing the importance of structural design in drug development.
Q & A
Q. What are the common synthetic routes for preparing this compound?
The compound is synthesized via sequential protection of the pyrrolidine backbone. A typical approach involves:
Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group at the pyrrolidine nitrogen under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like DMAP in THF .
Fmoc Introduction : React the secondary amine at the 4-position with Fmoc-Cl [(9H-fluoren-9-yl)methoxycarbonyl chloride] in dichloromethane (DCM) with triethylamine (TEA) as a base .
Carboxylic Acid Activation : The 3-carboxylic acid group is often left unprotected for downstream coupling or activated as an NHS ester for peptide synthesis.
Q. Key Considerations :
- Use inert atmosphere (N₂/Ar) to prevent hydrolysis of acid-sensitive groups.
- Monitor reactions via TLC or LC-MS to confirm intermediate formation.
Q. How do the Boc and Fmoc protecting groups influence reactivity in downstream applications?
- Boc Group :
- Stable under basic conditions but cleaved by trifluoroacetic acid (TFA). Ideal for orthogonal protection in solid-phase peptide synthesis (SPPS) .
- Prevents undesired side reactions at the pyrrolidine nitrogen during coupling steps.
- Fmoc Group :
Methodological Tip : Use sequential deprotection (Fmoc first with piperidine, then Boc with TFA) to avoid side reactions .
Q. What purification techniques are recommended for isolating this compound?
Q. How can reaction yields be optimized during Fmoc group introduction?
- Catalyst Screening : Use DMAP (4-dimethylaminopyridine) to accelerate Fmoc-Cl coupling, reducing reaction time from 12 hr to 4 hr .
- Solvent Effects : Replace DCM with THF for improved solubility of intermediates, increasing yields by 15–20% .
- Temperature Control : Maintain 0–5°C during Fmoc-Cl addition to minimize diastereomer formation.
Case Study : Microwave-assisted synthesis (50°C, 30 min) improved yields to 85% for analogous Fmoc-protected pyrrolidines .
Q. What strategies resolve stereochemical challenges during synthesis?
- Chiral Auxiliaries : Introduce (R)- or (S)-BINOL derivatives to control the configuration at the 3-carboxylic acid position .
- Dynamic Kinetic Resolution : Use Pd/C or Ru catalysts to racemize undesired enantiomers during coupling steps.
- Crystallography : Confirm stereochemistry via X-ray diffraction of intermediate salts (e.g., with L-tartaric acid) .
Critical Note : Monitor optical rotation ([α]D) at each step to detect racemization.
Q. How can decomposition under acidic or basic conditions be mitigated?
- Stability Studies :
- Acidic Conditions (pH < 3) : Rapid Boc deprotection occurs; stabilize with 10% TIS (triisopropylsilane) in TFA to prevent carbocation formation .
- Basic Conditions (pH > 9) : Fmoc cleavage dominates; limit exposure to piperidine to <20 min .
- Lyophilization : Store the compound as a lyophilized powder at -20°C to prevent hydrolysis.
Q. What analytical methods confirm successful deprotection of Boc/Fmoc groups?
- NMR : Loss of Boc (δ = 1.4 ppm, singlet for tert-butyl) and Fmoc (δ = 7.3–7.8 ppm, aromatic protons) signals .
- Mass Spectrometry : Observe m/z shifts corresponding to removal of Boc (Δ = -100 Da) and Fmoc (Δ = -222 Da).
- UV-Vis : Absence of Fmoc absorbance at 301 nm post-deprotection .
Troubleshooting Tip : If incomplete deprotection occurs, repeat with fresh TFA (for Boc) or 25% piperidine in DMF (for Fmoc).
Q. How can low coupling efficiency in peptide synthesis using this compound be addressed?
- Activation Reagents : Replace HOBt/DIC with Oxyma Pure/COMU for higher coupling efficiency (90–95% vs. 70–80%) .
- Solvent Optimization : Use DMF/NMP (1:1) to improve solubility of hydrophobic peptides.
- Side-Chain Protection : Temporarily protect the 3-carboxylic acid as a methyl ester if steric hindrance occurs.
Case Study : Coupling with Fmoc-protected pyrrolidine derivatives achieved 92% efficiency in β-amyloid peptide synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
